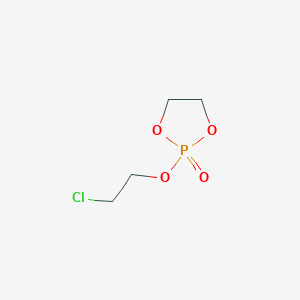
2-(2-Chloroethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one is an organophosphorus compound with a unique structure that includes a chloroethoxy group and a dioxaphospholan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of diethylene glycol monochlorohydrin with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Diethylene glycol monochlorohydrin and phosphorus oxychloride.
Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen, at a temperature range of 50-70°C.
Procedure: The diethylene glycol monochlorohydrin is added dropwise to a solution of phosphorus oxychloride, and the mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves using high-purity reactants, precise control of reaction conditions, and efficient purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Oxidation and Reduction: The phosphorus atom can undergo oxidation or reduction, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Hydrolysis: Phosphoric acid derivatives.
Oxidation/Reduction: Various oxidized or reduced phosphorus compounds.
Aplicaciones Científicas De Investigación
2-(2-Chloroethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with nucleophiles, leading to the formation of stable phosphorus-nucleophile bonds. The molecular targets include enzymes and other proteins that contain nucleophilic residues, such as serine or cysteine. The pathways involved typically include nucleophilic substitution and hydrolysis reactions.
Comparación Con Compuestos Similares
Similar Compounds
Diethylene glycol monochlorohydrin: A precursor in the synthesis of 2-(2-Chloroethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one.
Phosphorus oxychloride: Another precursor used in the synthesis.
2-Chloroethanol: Shares the chloroethoxy group but lacks the dioxaphospholan ring.
Uniqueness
This compound is unique due to its dioxaphospholan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are desired.
Propiedades
Número CAS |
45733-58-2 |
|---|---|
Fórmula molecular |
C4H8ClO4P |
Peso molecular |
186.53 g/mol |
Nombre IUPAC |
2-(2-chloroethoxy)-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C4H8ClO4P/c5-1-2-7-10(6)8-3-4-9-10/h1-4H2 |
Clave InChI |
GWRARNLNZKLATR-UHFFFAOYSA-N |
SMILES canónico |
C1COP(=O)(O1)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



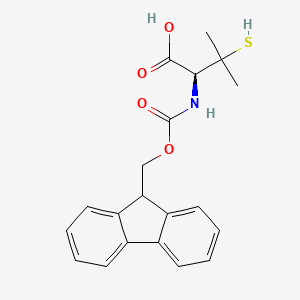
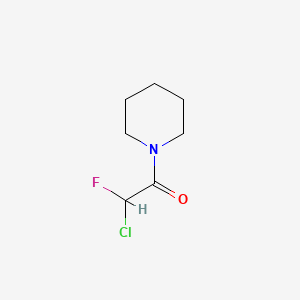
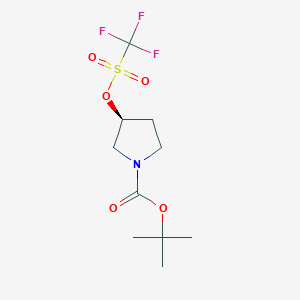
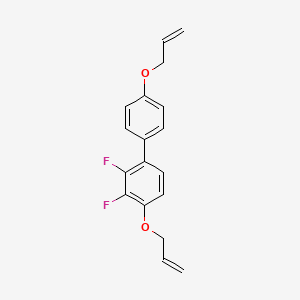
![Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B12835598.png)
![5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12835606.png)
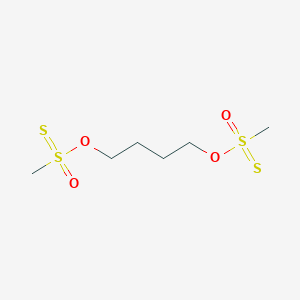
![8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B12835614.png)
![2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B12835617.png)
![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)
![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)
![(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12835636.png)

